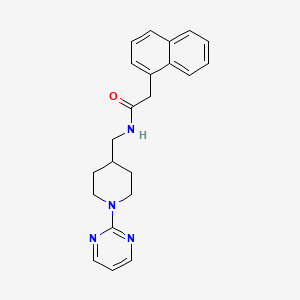
Potassium;trifluoro(oxetan-3-ylmethyl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;trifluoro(oxetan-3-ylmethyl)boranuide is a chemical compound with the molecular formula C4H7BF3OK. It is known for its unique structure, which includes a trifluoroborate group and an oxetane ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;trifluoro(oxetan-3-ylmethyl)boranuide typically involves the reaction of oxetane derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Oxetane Derivative: The oxetane derivative is prepared by reacting an appropriate alcohol with an epoxide.
Reaction with Boron Trifluoride: The oxetane derivative is then reacted with boron trifluoride to form the trifluoroborate intermediate.
Addition of Potassium Fluoride: Finally, potassium fluoride is added to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial reactors and purification techniques to obtain the final product.
化学反応の分析
Types of Reactions
Potassium;trifluoro(oxetan-3-ylmethyl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions to form reduced boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halides and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while reduction can produce boranes.
科学的研究の応用
Potassium;trifluoro(oxetan-3-ylmethyl)boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Potassium;trifluoro(oxetan-3-ylmethyl)boranuide involves its interaction with various molecular targets. The trifluoroborate group can act as a Lewis acid, facilitating reactions with nucleophiles. The oxetane ring can undergo ring-opening reactions, leading to the formation of new compounds. These interactions are crucial in its applications in organic synthesis and biochemical assays.
類似化合物との比較
Similar Compounds
Potassium Trifluoroborate: Similar in structure but lacks the oxetane ring.
Potassium Trifluoro(oxetan-3-yloxy)methylboranuide: Similar but with an additional oxygen atom in the structure.
Uniqueness
Potassium;trifluoro(oxetan-3-ylmethyl)boranuide is unique due to the presence of both the trifluoroborate group and the oxetane ring. This combination provides distinct reactivity and stability, making it valuable in various chemical and biochemical applications.
特性
IUPAC Name |
potassium;trifluoro(oxetan-3-ylmethyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h4H,1-3H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEGCTPUUONUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1COC1)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2609374.png)
![[(2-phenylethyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2609375.png)
![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)
![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)


![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)

![2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609385.png)



![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)

